APN Inhibitory Potency of 3-Amino-2-hydroxyl-3-phenylpropanoic Acid Derivative 7e Versus Bestatin
A derivative of the 3-amino-2-hydroxyl-3-phenylpropanoic acid scaffold (compound 7e) exhibited superior in vitro inhibitory activity against aminopeptidase N (APN/CD13) compared to the clinically established APN inhibitor bestatin [1]. The target compound's core scaffold enabled the design of derivative 7e, which achieved significantly lower IC₅₀ values in both enzymatic and cellular assays, positioning this chemotype as a validated lead-generation platform [1].
| Evidence Dimension | APN inhibitory activity (enzymatic assay) |
|---|---|
| Target Compound Data | IC₅₀ = 1.26 ± 0.01 μM (derivative 7e) |
| Comparator Or Baseline | Bestatin: IC₅₀ = 2.55 ± 0.11 μM |
| Quantified Difference | 2.0-fold improvement in potency |
| Conditions | In vitro enzymatic inhibition of APN from porcine kidney |
Why This Matters
Demonstrates that the phenylisoserine scaffold confers quantifiably superior target engagement versus a benchmark clinical APN inhibitor, validating its selection for APN-targeted drug discovery programs.
- [1] Zhang X, Zhang L, Zhang J, Feng J, Yuan Y, Fang H, Xu W. Design, synthesis and preliminary activity evaluation of novel 3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives as aminopeptidase N/CD13 inhibitors. J Enzyme Inhib Med Chem. 2013;28(3):545-551. View Source
